(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride
Description
(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine hydrochloride is a chiral piperidine derivative characterized by two stereogenic centers (3S and 5R) and functionalized with a methoxy group at position 3 and a tert-butoxy group at position 3. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. This compound is structurally related to renin inhibitors and other piperidine-based bioactive molecules, where stereochemistry and substituent positioning critically influence binding affinity and metabolic stability .
Properties
IUPAC Name |
(3S,5R)-3-methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9-5-8(12-4)6-11-7-9;/h8-9,11H,5-7H2,1-4H3;1H/t8-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTUFIMSMYQRPQ-OULXEKPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(CNC1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@@H](CNC1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Stereochemical Influence
The (3S,5R) configuration in the target compound is critical for binding to renin’s active site, as demonstrated by X-ray crystallography . In contrast, the (3R,5R)-stereoisomer () lacks this activity due to mismatched stereoelectronic interactions. Similarly, trihydroxypiperidines (e.g., compound 15 in ) rely on axial hydroxyl groups for hydrogen bonding with enzymes like glycosidases, but their high polarity limits blood-brain barrier penetration compared to the target’s lipophilic tert-butoxy group .
Substituent Effects
- Ether vs. Hydroxyl Groups : The methoxy and tert-butoxy substituents in the target compound reduce metabolic oxidation compared to hydroxylated analogs (e.g., ’s triol), enhancing plasma stability .
- Aromatic vs. Aliphatic Substituents: The phenoxy group in 3-(5-isopropyl-2-methylphenoxy)piperidine HCl () increases lipophilicity, favoring CNS penetration but risking off-target interactions with cytochrome P450 enzymes .
- Pyridine Hybrids : Compounds like 5-Methyl-2-(piperidin-4-yloxy)pyridine HCl () leverage heteroaromatic rings for π-π stacking in kinase binding pockets, a mechanism absent in the target compound .
Physicochemical Properties
Preparation Methods
Route 1: Piperidine Ring Functionalization via Sequential Protection
Step 1: Reduction of 1-Benzyl-4-Piperidone
1-Benzyl-4-piperidone undergoes hydrogenation with sodium borohydride (NaBH₄) in methanol to yield 1-benzyl-4-hydroxypiperidine. This step establishes the piperidine core but lacks stereochemical control.
Step 2: Debenzylation with Palladium Carbon
Catalytic debenzylation using Pd/C under hydrogen atmosphere removes the benzyl group, yielding 4-hydroxypiperidine.
Step 3: Stereoselective Introduction of Methoxy and tert-Butoxy Groups
- Methoxy Group : Methylation of the 3-hydroxyl group using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in acetone.
- tert-Butoxy Group : Reaction of the 5-hydroxyl group with tert-butyl alcohol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the bulky substituent with retention of configuration.
Step 4: Hydrochloride Salt Formation
Treatment with hydrogen chloride (HCl) in diethyl ether yields the final hydrochloride salt.
Key Challenges :
Route 2: Asymmetric Synthesis from Chiral Precursors
Step 1: Enzymatic Resolution of Racemic Piperidinols
Lipase-catalyzed acetylation of racemic 3,5-dihydroxypiperidine selectively acetylates the (3R,5S)-enantiomer, leaving the desired (3S,5R)-diol for downstream functionalization.
Step 2: Sequential Etherification
- Methoxy group introduced via Williamson ether synthesis using methyl bromide.
- tert-Butoxy group installed via SN2 reaction with tert-butyl tosylate in DMF.
Advantages :
Route 3: Ring-Closing Metathesis (RCM)
Step 1: Synthesis of Diene Precursor
A diene precursor (e.g., N-protected diamino alcohol) is prepared from L-glutamic acid to enforce (3S,5R) stereochemistry.
Step 2: Grubbs Catalyst-Mediated Cyclization
RCM using Grubbs 2nd-generation catalyst forms the piperidine ring with predefined stereocenters.
Step 3: Functionalization and Salt Formation
Methoxy and tert-butoxy groups are added post-cyclization, followed by HCl treatment.
Limitations :
- High catalyst costs.
- Limited scalability for industrial production.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereopurity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sequential Protection | 45–55 | 85–90% ee | Moderate | High |
| Asymmetric Synthesis | 60–70 | ≥98% ee | Low | Moderate |
| RCM | 30–40 | 99% ee | Low | Low |
Note: Yields extrapolated from analogous reactions in sources.
Characterization and Quality Control
- LC-MS/MS : Confirms molecular weight (223.74 m/z) and detects impurities.
- Chiral HPLC : Validates enantiomeric excess using a Chiralpak AD-H column.
- X-ray Crystallography : Resolves absolute configuration (3S,5R).
Industrial-Scale Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
